molecular formula C16H21N5OS B5733375 N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

Cat. No.: B5733375
M. Wt: 331.4 g/mol
InChI Key: PQOJSJSQQSNEBV-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound with the molecular formula C16H21N5OS This compound is characterized by the presence of a cyclohexyl group, a tetrazole ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

The synthesis of N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of specific reagents and catalysts to facilitate the formation of the tetrazole ring and the subsequent attachment of the cyclohexyl and methylsulfanylphenyl groups .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification, crystallization, and characterization to confirm the structure and properties of the final product.

Chemical Reactions Analysis

N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring or the tetrazole moiety.

Scientific Research Applications

N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, this compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets and pathways .

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique structural features make it a valuable compound for various applications in research and development.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and methylsulfanylphenyl group are key structural elements that enable it to bind to certain enzymes or receptors . This binding can modulate the activity of these targets, leading to various biological effects.

The molecular pathways involved in the compound’s action may include signal transduction pathways, enzyme inhibition, or receptor activation. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

N-CYCLOHEXYL-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can be compared with other similar compounds, such as N-CYCLOHEXYL-N2-(4-METHYLPHENYL)-N2-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}GLYCINAMIDE . While both compounds contain a cyclohexyl group and a methylsulfanylphenyl group, they differ in their overall structure and functional groups.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structural features, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study

Properties

IUPAC Name

N-cyclohexyl-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-23-14-9-7-12(8-10-14)16-18-20-21(19-16)11-15(22)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOJSJSQQSNEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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